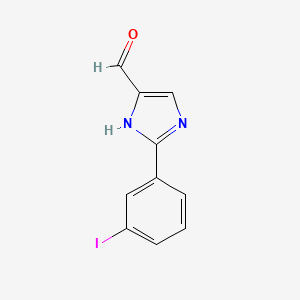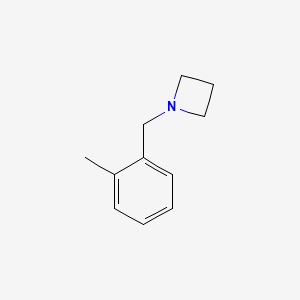![molecular formula C12H6O3 B13683890 Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
Naphtho[1,2-b]furan-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-b]furan-2,3-dione is a heterocyclic organic compound characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphtho[1,2-b]furan-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of 2-hydroxy-1,4-naphthoquinone with suitable reagents under specific conditions. For instance, a palladium-catalyzed reverse hydrogenolysis process has been developed for the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[1,2-b]furan-2,3-diones . This reaction is catalyzed by commercially available palladium on carbon (Pd/C) without the need for oxidants or hydrogen acceptors, making it an environmentally friendly method.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of visible-light-mediated [3+2] cycloaddition reactions has also been explored for the synthesis of related compounds, offering a green and efficient approach .
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[1,2-b]furan-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphtho[1,2-b]furan compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities, including antitumor and antiviral properties.
Industry: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of naphtho[1,2-b]furan-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit hepatocyte growth factor (HGF)-induced migration and invasion of cancer cells by targeting the c-Met-mediated PI3K/Akt and NF-κB signaling pathways . This leads to the downregulation of matrix metalloproteinase-9 (MMP-9) expression and reduced cell migration.
Vergleich Mit ähnlichen Verbindungen
Naphtho[1,2-b]furan-2,3-dione can be compared with other similar compounds, such as:
Naphtho[2,3-b]furan-4,9-dione: This compound shares a similar fused ring system but differs in the position of the furan ring.
Benzofuran derivatives: These compounds have a benzene ring fused to a furan ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H6O3 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
benzo[g][1]benzofuran-2,3-dione |
InChI |
InChI=1S/C12H6O3/c13-10-9-6-5-7-3-1-2-4-8(7)11(9)15-12(10)14/h1-6H |
InChI-Schlüssel |
YZMJNFYURJPOKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)

![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
![8-Bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13683882.png)


